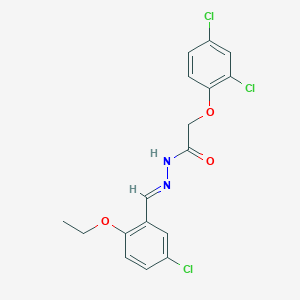
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide, also known as CEDH, is a hydrazide derivative that has been extensively studied for its potential in various scientific research applications. This compound has demonstrated promising results in the fields of pharmacology, biochemistry, and physiology. In
Mecanismo De Acción
The mechanism of action of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been shown to increase the activity of superoxide dismutase (SOD) and catalase, which are two important antioxidant enzymes that protect cells from oxidative damage.
Biochemical and physiological effects:
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide can inhibit the growth of cancer cells and induce apoptosis. N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has also been shown to protect neurons from oxidative stress and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in a pure form. N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is also stable under a wide range of conditions, making it suitable for various experimental settings. However, there are also some limitations to using N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide in lab experiments. The compound is relatively expensive, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide. One potential direction is to explore the use of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide in combination with other drugs or therapies for the treatment of various diseases. Another direction is to investigate the mechanism of action of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide in more detail, which could lead to the development of more effective drugs based on this compound. Finally, there is a need for more studies on the safety and toxicity of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide, particularly in animal models and human clinical trials.
Conclusion:
In conclusion, N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide, or N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide, is a hydrazide derivative that has shown promising results in various scientific research applications. The compound has potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. The synthesis of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is relatively easy, and the compound can be obtained in a pure form. However, there are also some limitations to using N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide in lab experiments, and more studies are needed to fully understand its mechanism of action and potential for human use.
Métodos De Síntesis
The synthesis of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide involves the reaction of 5-chloro-2-ethoxybenzaldehyde with 2-(2,4-dichlorophenoxy)acetic acid hydrazide in the presence of a suitable catalyst. The resulting product is then purified by recrystallization. The yield of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is typically high, and the compound can be obtained in a pure form.
Aplicaciones Científicas De Investigación
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been widely studied for its potential in various scientific research applications. One of the most promising applications of N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is in the field of pharmacology. N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
N'-(5-chloro-2-ethoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide |
|---|---|
Fórmula molecular |
C17H15Cl3N2O3 |
Peso molecular |
401.7 g/mol |
Nombre IUPAC |
N-[(E)-(5-chloro-2-ethoxyphenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C17H15Cl3N2O3/c1-2-24-15-5-3-12(18)7-11(15)9-21-22-17(23)10-25-16-6-4-13(19)8-14(16)20/h3-9H,2,10H2,1H3,(H,22,23)/b21-9+ |
Clave InChI |
JLDYSZDKXRSHGS-ZVBGSRNCSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)Cl)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES |
CCOC1=C(C=C(C=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298096.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B298097.png)
![N~2~-(3-methoxyphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B298100.png)

![3,4-dimethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B298104.png)
![N'-[3-(allyloxy)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B298105.png)
![N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethylphenyl)benzenesulfonamide](/img/structure/B298106.png)
![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298107.png)
![tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B298109.png)
![N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(3,4-dimethoxyphenyl)acetohydrazide](/img/structure/B298111.png)
![N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B298112.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide](/img/structure/B298113.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B298115.png)
![N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B298117.png)